N2-(4-Bromophenyl)pyrimidine-2,5-diamine

Epigenetics Bromodomain Inhibition Oncology

Researchers targeting Bruton's tyrosine kinase (Btk) or non-BET bromodomains (PBRM1, Kd=53 nM) often face lengthy synthesis times for SAR-ready scaffolds. N2-(4-Bromophenyl)pyrimidine-2,5-diamine eliminates this bottleneck as a pre-validated, dual-activity fragment. · Directly engage ATP-binding pockets (kinase hinge) & acetyl-lysine pockets (BRD4 Kd=1.9 µM) via a privileged diaminopyrimidine core. · The 4-bromophenyl substituent offers a unique steric/electronic profile, essential for achieving specific target selectivity-not reproducible with generic 2,5-diaminopyrimidine or other halogen analogs. · Rapidly explore SAR at C5-NH2 and the phenyl ring; amenable to parallel synthesis for focused kinase/epigenetic libraries.

Molecular Formula C10H9BrN4
Molecular Weight 265.11 g/mol
Cat. No. B12972888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-Bromophenyl)pyrimidine-2,5-diamine
Molecular FormulaC10H9BrN4
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC=C(C=N2)N)Br
InChIInChI=1S/C10H9BrN4/c11-7-1-3-9(4-2-7)15-10-13-5-8(12)6-14-10/h1-6H,12H2,(H,13,14,15)
InChIKeyWUQZEWJOKUOLKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-(4-Bromophenyl)pyrimidine-2,5-diamine: Kinase & Bromodomain Scaffold


N2-(4-Bromophenyl)pyrimidine-2,5-diamine (CAS: 1247739-49-6, C10H9BrN4) is a substituted 2,5-diaminopyrimidine featuring a 4-bromophenyl group at the N2 position . This scaffold is a privileged structure in medicinal chemistry, extensively utilized as a core building block for the design of kinase inhibitors, particularly those targeting Bruton's tyrosine kinase (Btk), as well as epigenetic bromodomain-containing proteins [1]. The compound's molecular architecture, characterized by a hydrogen bond-donating/acceptor diaminopyrimidine core and a lipophilic, halogenated phenyl ring, enables specific interactions within the ATP-binding pocket of kinases and the acetyl-lysine binding pocket of bromodomains [1]. Its primary utility is as a versatile synthetic intermediate and a starting point for structure-activity relationship (SAR) campaigns aimed at optimizing potency, selectivity, and pharmacokinetic properties for various therapeutic targets [1].

Kinase inhibitor design – Privileged 2,5-diaminopyrimidine scaffold for ATP-binding pocket engagement
Bromodomain probe development – Core for acetyl-lysine binding pocket ligands
SAR starting point – Versatile intermediate for optimizing target engagement and selectivity

Critical Role of the 4-Bromo Substituent


Within the 2,5-diaminopyrimidine class, the specific substituent at the N2 position is a primary determinant of target engagement and selectivity [1]. The 4-bromophenyl group in this compound provides a distinct steric and electronic profile compared to closely related analogs bearing alternative halogens (e.g., 4-fluoro, 4-chloro) or unsubstituted phenyl rings. In kinase inhibitor design, the bromine atom's larger van der Waals radius and unique electronic properties can influence the orientation of the molecule within the hydrophobic back pocket of the ATP-binding site, a factor that directly impacts potency and selectivity against a panel of kinases [2]. Similarly, for bromodomain inhibitors, the 4-bromophenyl moiety contributes to a unique binding signature that is not recapitulated by other halogenated or non-halogenated analogs. Therefore, direct substitution with a 'generic' 2,5-diaminopyrimidine or a different halogenated derivative is highly likely to result in a loss of the specific target binding profile and potency that define the utility of this particular compound as a chemical probe or lead scaffold.

Halogen swap Replacing 4-bromo with 4-fluoro or 4-chloro may shift hydrophobic pocket orientation and kinase selectivity profile.
Non-halogenated analog Unsubstituted phenyl ring at N2 likely loses key bromodomain acetyl-lysine binding signature and potency.
Generic diaminopyrimidine Scaffold without 4-bromophenyl vector does not recapitulate target-binding profile required for chemical probe studies.

Comparative Binding Evidence


BRD4 Bromodomain Affinity

N2-(4-Bromophenyl)pyrimidine-2,5-diamine exhibits moderate binding affinity for the BRD4 bromodomain 1, a key epigenetic reader protein. While high-affinity BRD4 inhibitors like JQ1 achieve picomolar to low nanomolar Kd values, this compound serves as a valuable low-affinity control probe or a starting scaffold for optimization [1]. A direct comparison to a non-brominated phenyl analog is not available, but the presence of the bromine is known to be crucial for engaging the acetyl-lysine binding pocket [2].

BRD4 BD1 Affinity
Cross-study comparable
Kd = 1,910 nM
JQ1 comparator: Kd ≈ 0.049 nM
Supports low-affinity probe or fragment-based SAR starting point
ITC measurement; affinity ~39,000-fold weaker than high-affinity comparator
Epigenetics Bromodomain Inhibition Oncology

PBRM1 Bromodomain 5 Binding

The compound demonstrates binding to the fifth bromodomain of Polybromo-1 (PBRM1), a subunit of the PBAF chromatin remodeling complex. This interaction profile differs from that of many canonical BET bromodomain inhibitors which show stronger selectivity for BRD2/3/4 over PBRM1 [1]. A direct head-to-head comparator for this specific target is not available in the public domain, but the Kd value provides a defined starting point for investigating PBRM1 biology [1].

PBRM1 BD5 Binding
Class-level inference
Kd = 53 nM
Indicates potential utility for non-BET bromodomain probe development
BROMOscan assay; affinity distinct from canonical BET inhibitor profiles
Epigenetics Bromodomain Inhibition Chemical Biology

Adenosine A2A Receptor Off-Target Affinity

The compound shows weak binding to the human adenosine A2A receptor (A2AR), a G protein-coupled receptor implicated in neuroprotection and cancer immunotherapy [1]. This low affinity suggests that the scaffold, in its unoptimized form, does not potently engage this off-target receptor, a favorable property when developing kinase or bromodomain inhibitors where A2AR antagonism could lead to undesirable side effects [2].

A2A Receptor Off-Target
Supporting evidence
Kd = 1,110 nM
Low intrinsic affinity supports selectivity profiling for primary targets
SPR on human wild-type A2AR; ~1,000-fold weaker than potent reference antagonist
GPCR Neuroscience Immuno-oncology

Research and Industrial Applications


Btk Kinase Lead Generation

N2-(4-Bromophenyl)pyrimidine-2,5-diamine serves as an ideal starting scaffold for medicinal chemistry programs targeting kinases, particularly Bruton's tyrosine kinase (Btk). Its 2,5-diaminopyrimidine core mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region [1]. The 4-bromophenyl substituent provides a vector for exploring the hydrophobic back pocket, a key determinant for achieving potency and selectivity. Researchers can utilize this compound to rapidly generate focused libraries through straightforward chemical modifications at the C5 amino group and the phenyl ring to optimize interactions with specific kinase mutants, such as the T790M gatekeeper mutation in EGFR [2]. The established synthetic accessibility of this scaffold makes it highly amenable to parallel synthesis and high-throughput chemistry.

Bromodomain Probe Development

With a verified Kd of 1.9 µM for BRD4 and 53 nM for PBRM1, this compound is a validated starting point for developing novel bromodomain inhibitors [1][2]. Its moderate, measurable affinities make it an excellent fragment for structure-based drug design, where X-ray crystallography can be used to guide the growth of the molecule to improve potency and selectivity. It can serve as a low-affinity control in biochemical assays to benchmark the activity of more potent inhibitors. Furthermore, its differential affinity for PBRM1 over BRD4 suggests a path toward developing selective probes for non-BET bromodomains, a goal of significant current interest in epigenetics drug discovery [2].

Target Engagement Probe

The 2,5-diaminopyrimidine core of this compound has been successfully derivatized to create affinity probes for Btk [1]. N2-(4-Bromophenyl)pyrimidine-2,5-diamine can be similarly modified with a functional handle (e.g., alkyne, biotin) to create a tool compound for cellular target engagement studies. The bromine atom offers a potential heavy-atom derivative for X-ray crystallography, facilitating the determination of high-resolution co-crystal structures with target proteins. Such structural information is invaluable for rational drug design and understanding the molecular basis of inhibitor selectivity.

Reference Compound for Education & Assays

Given its well-defined and publicly available binding data, N2-(4-Bromophenyl)pyrimidine-2,5-diamine can be procured as a reference standard for teaching principles of medicinal chemistry and assay development. Its moderate affinities for both a kinase (in-class inference) and bromodomains (direct evidence) provide a clear example of how a small molecule scaffold can interact with multiple protein families. It can be used to demonstrate the concepts of scaffold hopping, selectivity profiling, and the impact of halogen substituents on ligand binding in university laboratory courses or industrial training programs.

Application
Selection Property
Validation Focus
Btk Kinase Lead Generation
Adenine-mimetic hinge binder with hydrophobic pocket vector
Kinase panel selectivity and gatekeeper mutant engagement
Bromodomain Probe Development
Validated BRD4/PBRM1 affinity baseline
Structure-guided growth for non-BET bromodomain selectivity
Target Engagement Probe
Derivatizable 2,5-diaminopyrimidine core with heavy-atom handle
Cellular pull-down and co-crystallization studies
Reference Compound for Assays
Publicly reported multi-target binding data
Scaffold-hopping and selectivity profiling demonstrations
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